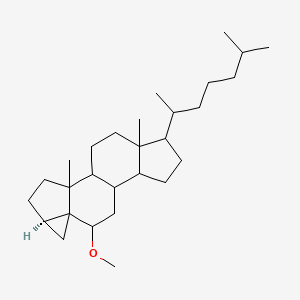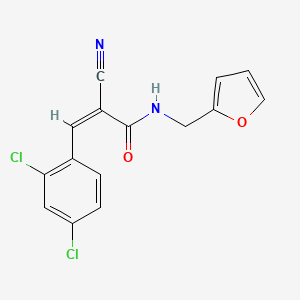
3-Phenylhex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-hex-5-en-2-one is an organic compound with the molecular formula C12H14O It is a member of the enone family, characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenyl-hex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with 3-pentanone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Phenyl-hex-5-en-2-one may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Phenyl-hex-5-en-2-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the enone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted enones or phenyl derivatives
Aplicaciones Científicas De Investigación
3-Phenyl-hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-hex-5-en-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
3-Phenyl-hex-5-en-2-amine: Contains an amine group instead of a carbonyl group.
3-Phenyl-hex-5-en-2-thiol: Contains a thiol group instead of a carbonyl group.
Uniqueness
3-Phenyl-hex-5-en-2-one is unique due to its conjugated enone system, which imparts distinct chemical reactivity and potential biological activity. The presence of both a phenyl group and an enone moiety allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
26965-15-1 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
Clave InChI |
PFVBEXIOMYJVLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



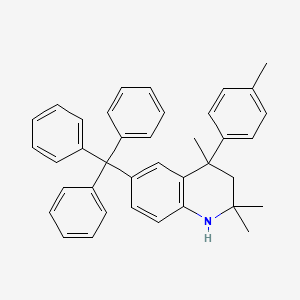
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
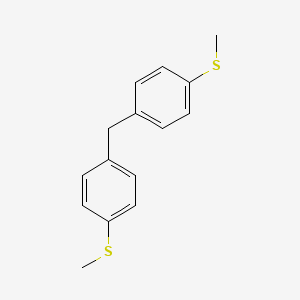
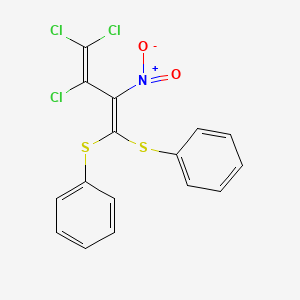

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)

![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)

